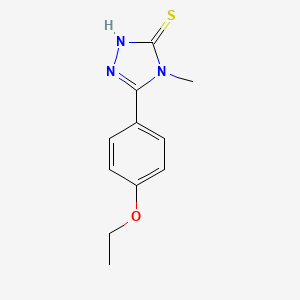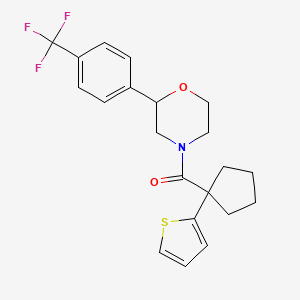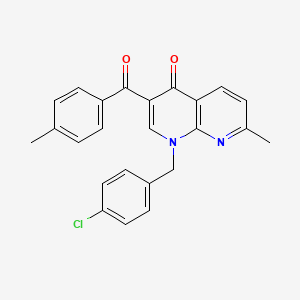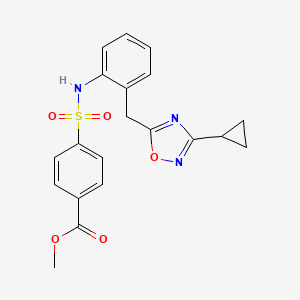
methyl 4-(N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)sulfamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a methyl group, a cyclopropyl group, an oxadiazole ring, a phenyl ring, and a sulfamoyl group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms, would be a key feature .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the oxadiazole ring and the sulfamoyl group. Oxadiazoles have been reported to have anti-bacterial, anti-fungal, and anti-inflammatory activity .Applications De Recherche Scientifique
Anti-Infective Agents
The 1,2,4-oxadiazole moiety present in the compound is known for its role in anti-infective therapy. Research indicates that derivatives of 1,2,4-oxadiazoles have been synthesized with anti-bacterial, anti-viral, and anti-leishmanial activities . The compound’s potential for structure-activity relationship (SAR) studies could lead to the design of new chemical entities with potent anti-infective activity.
Anti-Trypanosomal Activity
Compounds containing the 1,2,4-oxadiazole unit have been studied for their anti-trypanosomal activity, particularly against Trypanosoma cruzi, which causes Chagas disease . The compound’s structure could be optimized through molecular docking studies to enhance its efficacy as an anti-trypanosomal agent.
Pharmacophore in Drug Discovery
The oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients for various therapeutic areas . The compound could be utilized in the development of drugs for conditions such as Duchenne muscular dystrophy and hypertension, among others.
Energetic Materials Development
Due to the presence of the oxadiazole ring, which is associated with high-energy properties, this compound could be explored for the development of energetic materials . Its structural features may contribute to a favorable oxygen balance and positive heat of formation, making it suitable for applications in material science.
Organic Synthesis
The compound’s oxadiazole core can undergo rearrangements into other heterocycles, which is a valuable property in organic synthesis . This flexibility allows for the development of novel synthetic methods and the creation of diverse periphery functionalities.
Fluorescent Dyes and OLEDs
Derivatives of 1,2,4-oxadiazoles have been utilized in the creation of fluorescent dyes and organic light-emitting diodes (OLEDs) . The compound’s structure could be modified to enhance its photophysical properties for use in advanced display technologies.
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-[[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-27-20(24)14-8-10-16(11-9-14)29(25,26)23-17-5-3-2-4-15(17)12-18-21-19(22-28-18)13-6-7-13/h2-5,8-11,13,23H,6-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZOWTWIHIXWOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)sulfamoyl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(4-chlorophenyl)methyl]-8-(4-methoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2938860.png)
![2-(chloromethyl)-5-(5-methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)
![Tert-butyl N-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methylphenyl]carbamate](/img/structure/B2938867.png)
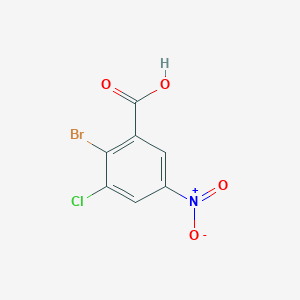
![4-(diethylsulfamoyl)-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2938871.png)
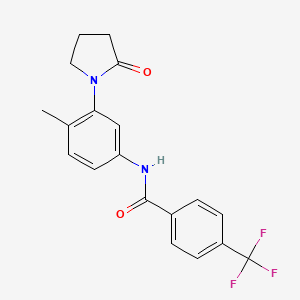
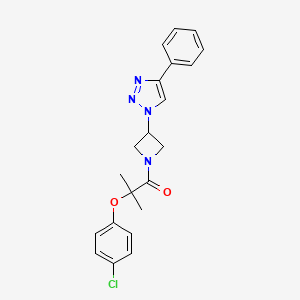
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2938874.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-3-methylisoxazole-5-carboxamide](/img/structure/B2938875.png)
